molecular formula C25H24N4O3 B14110429 (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Cat. No.: B14110429
M. Wt: 428.5 g/mol
InChI Key: JMXJWRZIQIGGRE-UHFFFAOYSA-N
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Description

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the quinazolinone core with 4-methoxyphenethyl bromide under basic conditions.

    Formation of the Urea Derivative: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Urea Derivatives: Compounds with similar urea functionalities, such as N-phenyl-N’-p-tolylurea.

Uniqueness

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to its specific substitution pattern and the combination of the quinazolinone and urea functionalities, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

1-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C25H24N4O3/c1-17-7-11-19(12-8-17)26-24(30)28-23-21-5-3-4-6-22(21)27-25(31)29(23)16-15-18-9-13-20(32-2)14-10-18/h3-14H,15-16H2,1-2H3,(H2,26,28,30)

InChI Key

JMXJWRZIQIGGRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=C(C=C4)OC

Origin of Product

United States

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